REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15].O.[CH3:20]N(C)C=O>>[CH3:20][O:9][C:8]([C:5]1[CH:4]=[N:3][C:2]([CH:1]=[CH:13][N:14]([CH3:16])[CH3:15])=[CH:7][N:6]=1)=[O:10]
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Name
|
|
Quantity
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1.38 g
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Type
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reactant
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Smiles
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CC=1N=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
5 mL
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Type
|
reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 25° C.
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Type
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EXTRACTION
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Details
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This solution was extracted with ethyl acetate (3×50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (1×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated aqueous sodium chloride solution (1×50 mL), dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
The resulting dark oil was triturated with diethyl ether/hexanes (5/1)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1)C=CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |